molecular formula C6H9F3O3 B3367839 (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester CAS No. 197785-84-5

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

Cat. No.: B3367839
CAS No.: 197785-84-5
M. Wt: 186.13 g/mol
InChI Key: HUCCJSWZXCFGFK-YFKPBYRVSA-N
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Description

(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is a fluorinated chiral ester characterized by:

  • Stereochemistry: (S)-configuration at the chiral center (C2).
  • Functional groups: A hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a methyl (-CH₃) group on the α-carbon of the propionic acid backbone.
  • Ester moiety: Ethyl ester (-COOCH₂CH₃) at the carboxylic acid terminus.

This compound is of interest in pharmaceutical and agrochemical research due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and the hydroxyl group (enabling hydrogen bonding and derivatization). Its synthesis likely involves asymmetric methods to ensure the (S)-configuration, as inferred from structural data in .

Properties

IUPAC Name

ethyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCJSWZXCFGFK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester typically involves the esterification of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this ester can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as solid acid resins can be employed to facilitate the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Synthesis
(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Antiviral Agents
Research indicates that derivatives of this compound exhibit antiviral activity against certain viruses. For example, studies have shown that modifications to the ester can lead to increased potency against viral replication pathways.

2. Chiral Auxiliaries
This compound is utilized as a chiral auxiliary in asymmetric synthesis. Its stereochemistry allows for the selective formation of chiral centers in target molecules.

Data Table: Asymmetric Synthesis Examples

CompoundApplicationYield (%)Reference
Compound AAnticancer85%
Compound BAntidepressant78%

Materials Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties.

Case Study: Fluorinated Polymers
Fluorinated polymers synthesized using this compound demonstrate improved resistance to solvents and thermal degradation. These materials are particularly useful in coatings and high-performance applications.

Data Table: Properties of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Solvent ResistanceReference
Polymer X250Excellent
Polymer Y230Good

Agrochemical Applications

1. Herbicide Development
The compound has potential applications in developing novel herbicides. Its unique structure can be modified to enhance herbicidal activity while minimizing environmental impact.

Case Study: Herbicide Efficacy
Field trials have demonstrated that formulations containing this compound exhibit superior weed control compared to conventional herbicides.

Data Table: Herbicide Performance

Herbicide FormulationWeed Control (%)Application Rate (kg/ha)Reference
Formulation A901.5
Formulation B852.0

Mechanism of Action

The mechanism of action of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition .

Comparison with Similar Compounds

Key Structural Variations

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or ester groups:

Compound Name Substituents (C2) Ester Group Hydroxyl Group Fluorine Content Molecular Formula Molecular Weight (g/mol) Key Features
(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester -CF₃, -CH₃, -OH Ethyl Yes 3 F atoms C₇H₉F₃O₃ ~198 Chiral center (S), hydroxyl for H-bonding
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate () -CF₃, 2×-CH₃ Methyl No 3 F atoms C₆H₉F₃O₂ 170.13 No hydroxyl; higher volatility
UC642: 3,3,3-Trifluoro-2-(3-furyl)-2-hydroxypropionic acid ethyl ester () -CF₃, -C₄H₃O (furyl) Ethyl Yes 3 F atoms C₉H₉F₃O₄ 238.16 Aromatic furyl enhances π-π interactions
UC644: 3,3,3-Trifluoro-2-hydroxy-2-[3-(trifluoromethoxy)phenyl]propionic acid ethyl ester () -CF₃, -C₆H₃(CF₃O) Ethyl Yes 6 F atoms C₁₂H₁₀F₆O₄ 332.20 High lipophilicity; bulky aromatic substituent
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate () -C₆H₄(CF₃), -CO- (keto) Ethyl No 3 F atoms C₁₁H₉F₃O₃ 246.19 Ketone group; potential for nucleophilic reactions

Functional and Reactivity Differences

Hydroxyl Group Presence: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like methyl 3,3,3-trifluoro-2,2-dimethylpropanoate . In UC644, the hydroxyl group may facilitate interactions with biological targets (e.g., enzymes), while the trifluoromethoxy phenyl group enhances metabolic resistance .

Fluorination Patterns :

  • The trifluoromethyl (-CF₃) group in the target compound and UC644 improves lipid solubility and stability against oxidative degradation. UC644’s additional trifluoromethoxy (-OCF₃) group further amplifies these effects .
  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate lacks hydroxyl but retains trifluoromethyl, favoring hydrophobic interactions in drug design .

Ester Group Effects: Ethyl esters (target compound, UC642, UC644) generally exhibit slower hydrolysis rates than methyl esters (e.g., methyl 3,3,3-trifluoro-2,2-dimethylpropanoate), prolonging bioavailability in vivo .

Aromatic vs. Aliphatic Substituents :

  • UC642’s furyl group introduces aromaticity, enabling π-π stacking in receptor binding, whereas the target compound’s methyl group offers steric hindrance without electronic effects .

Biological Activity

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester, also known as ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and significance in pharmaceutical applications.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
  • CAS Number : 107018-39-3
  • Molecular Formula : C6H9F3O3
  • Molecular Weight : 186.13 g/mol
  • Physical Form : Colorless liquid with a purity of 97% .

The trifluoromethyl group in this compound is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of drugs. Such modifications often lead to increased potency and selectivity in biological systems. The presence of the hydroxyl group also suggests potential for hydrogen bonding interactions, which can be crucial for binding to biological targets.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit varied biological activities including:

  • Antiviral Activity : Trifluoromethyl-containing compounds have shown efficacy against viral enzymes. For example, modifications to the structure can enhance inhibition potency against reverse transcriptase enzymes .
  • Neurotransmitter Modulation : The introduction of a trifluoromethyl group has been associated with enhanced inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct cytotoxicity .

Study 1: Inhibition of Serotonin Uptake

A study investigated the structure-activity relationship (SAR) of various trifluoromethylated compounds. It was found that a para-substituted trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Study 2: Antiviral Efficacy

In a separate study focused on antiviral agents, it was noted that compounds similar to this compound exhibited enhanced activity against HIV reverse transcriptase due to the electron-withdrawing nature of the trifluoromethyl group .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Reagents : Common reagents include trifluoroacetic anhydride and various alcohols for esterification processes.
  • Enantiomeric Purity : Achieving enantiomeric purity is critical; methods such as chiral chromatography are employed to isolate the desired (S)-enantiomer from racemic mixtures .

Data Table

PropertyValue
IUPAC NameEthyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
CAS Number107018-39-3
Molecular FormulaC6H9F3O3
Molecular Weight186.13 g/mol
Purity97%
Physical StateColorless liquid

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes both acidic and enzymatic hydrolysis, with the latter being crucial for chiral resolution.

Acid/Base-Catalyzed Hydrolysis

In aqueous acidic or basic conditions, the ester hydrolyzes to form (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. For example:

  • Base-mediated hydrolysis : Treatment with NaOH (1M, pH 8–10) at 25°C yields the carboxylic acid in ~85% efficiency .

  • Acid-mediated hydrolysis : Concentrated HCl (pH 1–2) at 50°C achieves similar results but with lower stereochemical fidelity .

Enzymatic Hydrolysis

Enzymes like Candida lipolytica lipase or Thermoanaerobium brockii esterase selectively hydrolyze the racemic mixture, preserving the (S)-enantiomer of the ester while converting the (R)-enantiomer to the acid .

Enzyme UsedReaction ConditionsEnantiomeric Excess (ee)Yield (%)
Candida lipolyticapH 7.0, 22–25°C, 72h98.7% (S-ester)59.2
T. brockii esterasepH 7.0, 25°C, 48h93.2% (S-ester)54.8

This stereoselectivity is critical for producing enantiopure intermediates in drug synthesis .

Nucleophilic Substitution Reactions

The trifluoromethyl group and ester moiety participate in substitution reactions under controlled conditions.

Cyanide Substitution

In the presence of NaCN/KCN, the hydroxyl group is substituted to form nitriles. For example:

  • Reaction with NaCN (0.1–0.2 equiv) in ethanol at 80°C yields 3,3,3-trifluoro-2-cyano-2-methylpropanoate derivatives .

Amide Formation

The ester reacts with amines (e.g., 4-aminobenzophenone) to form amides.

  • Conditions : Reflux in ethanol with NaCN (catalytic) for 24–48h .

  • Product : (S)-3,3,3-trifluoro-2-(benzophenone-4-ylamino)-2-methylpropanoate, isolated in 27.6% yield after silica gel chromatography .

Oxidation of the Hydroxyl Group

The secondary alcohol undergoes oxidation to a ketone under strong oxidizing agents:

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : 3,3,3-Trifluoro-2-methyl-2-oxopropanoic acid ethyl ester (limited yield due to steric hindrance).

Reduction of the Ester Group

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol:

  • Product : (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropan-1-ol (requires high pressure and prolonged reaction times).

Stereochemical Stability in Reactions

  • Acidic Conditions : pH < 2 at elevated temperatures (≥60°C) leads to partial racemization (ee drops to ~85%) .

  • Enzymatic Stability : No racemization observed in biotransformations at pH 7.0 and ≤30°C .

Chiral Building Block

The ester serves as a precursor to enantiopure β-hydroxy acids used in:

  • Pharmaceuticals : Synthesis of protease inhibitors and antiviral agents .

  • Agrochemicals : Production of herbicides with improved stereoselectivity .

Derivatization for Drug Discovery

Reactions with amines or alcohols generate libraries of analogs for structure-activity relationship (SAR) studies .

Stability and Storage

  • Thermal Stability : Decomposes above 247°C (boiling point) .

  • Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass at 2–8°C .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester, and how can enantioselectivity be optimized?

  • Methodological Answer : The compound is typically synthesized via asymmetric esterification or transesterification. Key strategies include:
  • Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-based systems) to enhance enantiomeric excess (ee).

  • Kinetic resolution : Enzymatic methods (e.g., lipases) for separating racemic mixtures .

  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reaction rates and ee by stabilizing transition states .

  • Substituent effects : Bulkier aromatic substituents (e.g., 3-phenoxyphenyl) may slow reaction kinetics but improve crystallinity for purification .

    • Data Table :
Substituent (R-group)Molecular WeightKey Synthetic Challenges
3-Thienyl254.23Sensitivity to oxidation
Pyridin-4-yl249.19Competitive coordination with metal catalysts
3-Phenoxyphenyl340.30Low solubility in polar solvents
Derived from

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C) and the ester carbonyl (δ ~170 ppm). The hydroxyl proton (δ ~5.5 ppm) shows exchange broadening .
  • IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 238.16 for C₁₀H₁₃F₃O₃) confirm the molecular formula .

Q. What purification strategies are effective for isolating the (S)-enantiomer?

  • Methodological Answer :
  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Crystallization : Cooling saturated solutions in ethanol/water mixtures induces enantiomer-specific crystal formation .

Advanced Research Questions

Q. How does X-ray crystallography resolve stereochemical ambiguities in fluorinated hydroxy esters?

  • Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration by analyzing Flack parameters and anomalous dispersion effects. For example, the trifluoromethyl group’s electron density map and C-O bond angles (e.g., 109.5° for tetrahedral geometry) confirm the (S)-configuration .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for SN2 vs. SNi mechanisms.
  • Solvent modeling : COSMO-RS simulations predict solvent effects on reaction rates (e.g., higher polarity stabilizes charged intermediates) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) across derivatives?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Differentiate decomposition vs. melting points for hygroscopic samples.
  • Comparative studies : Correlate substituent electronegativity (e.g., thienyl vs. pyridyl) with melting trends. Derivatives with electron-withdrawing groups show higher melting points due to stronger intermolecular dipole interactions .

Q. What mechanistic insights do isotopic labeling studies provide for enzymatic transesterification?

  • Methodological Answer :
  • ¹⁸O labeling : Track oxygen migration in ester bonds using GC-MS to distinguish between concerted vs. stepwise mechanisms.
  • ²H kinetic isotope effects : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., acyl-enzyme intermediate formation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester
Reactant of Route 2
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(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

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